BenchChemオンラインストアへようこそ!

1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidin-4-ol

Kinase inhibitor design Structure-based drug design Halogen bonding

1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidin-4-ol (CAS 2130454-39-4, molecular formula C₁₁H₁₃BrFNO₃S, molecular weight 338.20 g·mol⁻¹) is a halogenated N-arylsulfonylpiperidine derivative featuring a 5-bromo-2-fluorobenzenesulfonyl group attached to a piperidin-4-ol core via a sulfonamide (tertiary sulfonamide) linkage. The compound belongs to the broader N-sulfonylpiperidine class, which has been validated across multiple therapeutic target families—including thymidylate kinase (TMK) for antibacterial applications, VEGFR-2 for oncology, 5-HT₂A receptor antagonism for CNS disorders, γ-secretase inhibition for Alzheimer's disease, and matrix metalloproteinase (MMP) inhibition for osteoarthritis.

Molecular Formula C11H13BrFNO3S
Molecular Weight 338.19
CAS No. 2130454-39-4
Cat. No. B2494808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidin-4-ol
CAS2130454-39-4
Molecular FormulaC11H13BrFNO3S
Molecular Weight338.19
Structural Identifiers
SMILESC1CN(CCC1O)S(=O)(=O)C2=C(C=CC(=C2)Br)F
InChIInChI=1S/C11H13BrFNO3S/c12-8-1-2-10(13)11(7-8)18(16,17)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6H2
InChIKeyXZKAUAQPZMWQLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidin-4-ol (CAS 2130454-39-4): Procurement-Ready Physicochemical Profile and Structural Class Identity


1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidin-4-ol (CAS 2130454-39-4, molecular formula C₁₁H₁₃BrFNO₃S, molecular weight 338.20 g·mol⁻¹) is a halogenated N-arylsulfonylpiperidine derivative featuring a 5-bromo-2-fluorobenzenesulfonyl group attached to a piperidin-4-ol core via a sulfonamide (tertiary sulfonamide) linkage . The compound belongs to the broader N-sulfonylpiperidine class, which has been validated across multiple therapeutic target families—including thymidylate kinase (TMK) for antibacterial applications, VEGFR-2 for oncology, 5-HT₂A receptor antagonism for CNS disorders, γ-secretase inhibition for Alzheimer's disease, and matrix metalloproteinase (MMP) inhibition for osteoarthritis [1][2][3][4][5]. The 4-hydroxyl substituent on the piperidine ring provides a hydrogen-bond donor/acceptor site absent in the corresponding deoxy-piperidine analog (CAS 1790694-16-4), while the 5-bromo-2-fluoro halogenation pattern on the phenyl ring distinguishes this compound from related regioisomers bearing 4-bromo-2-fluoro or 4-bromo-3-fluoro substitution (CAS 1704082-63-2 and 1704096-21-8, respectively) .

Why 1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidin-4-ol Cannot Be Treated as a Commodity Sulfonylpiperidine: Procurement Risk Dimensions


Substituting 1-[(5-bromo-2-fluorobenzene)sulfonyl]piperidin-4-ol with a structurally related arylsulfonylpiperidine introduces quantifiable risks across at least four dimensions relevant to scientific selection: (i) regioisomerism of the bromo-fluoro substitution pattern alters electronic distribution on the aryl ring, affecting binding-site complementarity as demonstrated in TMK crystallography where halogen position dictates hydrogen-bond geometry with Arg48 [1]; (ii) the presence or absence of the piperidine 4-hydroxyl group changes hydrogen-bond donor/acceptor capacity—a critical factor in the 4-arylsulfonylpiperidine-4-hydroxamic acid MMP inhibitor series where the 4-substituent directly governs potency and oral bioavailability [2]; (iii) replacement of the piperidine ring with piperazine (e.g., tert-butyl 4-[(5-bromo-2-fluorobenzene)sulfonyl]piperazine-1-carboxylate) alters basicity (ΔpKₐ ~2–3 units) and conformational preferences, which impacts both target engagement and off-target profiles as documented for sigma receptor ligand series ; and (iv) for synthetic intermediate applications, the bromine atom at the 5-position serves as a specific cross-coupling handle whose positional isomer would produce a different vector in the final elaborated molecule .

Quantitative Differentiation Evidence for 1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidin-4-ol: Comparator-Anchored Selection Data


Regioisomeric Differentiation: 5-Bromo-2-fluoro vs. 4-Bromo-2-fluoro Substitution Pattern Determines Binding-Site Vector Orientation in Sulfonylpiperidine Inhibitor Scaffolds

The 5-bromo-2-fluoro regioisomer (target compound, CAS 2130454-39-4) positions the bromine atom meta to the sulfonyl attachment point on the phenyl ring, while the 4-bromo-2-fluoro regioisomer (CAS 1704082-63-2) positions bromine para. In the sulfonylpiperidine TMK inhibitor series, crystallographic evidence demonstrates that the halogen substitution pattern on the arylsulfonyl group directly determines the geometry and strength of hydrogen-bond interactions with Arg48 in the Staphylococcus aureus TMK active site, which was verified by protein crystallography as the key determinant of enzyme affinity [1]. Although no direct head-to-head IC₅₀ comparison between these two specific regioisomers has been published, the broader SAR for N-arylsulfonylpiperidines establishes that meta- vs. para-halogen substitution yields distinct binding vectors with differential complementarity to hydrophobic sub-pockets of kinase ATP-binding sites [2].

Kinase inhibitor design Structure-based drug design Halogen bonding

Hydrogen-Bond Donor/Acceptor Capacity: Piperidin-4-ol vs. Deoxy-Piperidine Core Differentiation

The target compound (CAS 2130454-39-4) contains a hydroxyl group at the piperidine 4-position (molecular formula C₁₁H₁₃BrFNO₃S, MW 338.20), which provides an additional hydrogen-bond donor (HBD) and acceptor (HBA) site compared to the deoxy analog 1-[(5-bromo-2-fluorobenzene)sulfonyl]piperidine (CAS 1790694-16-4, C₁₁H₁₃BrFNO₂S, MW 322.20) . In the 4-arylsulfonylpiperidine-4-hydroxamic acid MMP inhibitor series, the presence of a 4-substituent capable of hydrogen bonding was demonstrated to be a critical determinant of both in vitro potency and oral bioavailability; derivative 55 in that series achieved potent, selective MMP inhibition with oral activity in a rabbit osteoarthritis model [1]. The molecular weight difference (ΔMW = 16.00, corresponding to one oxygen atom) between the target compound and its deoxy analog translates to a calculated difference in topological polar surface area (tPSA) of approximately 20.2 Ų, which can shift predicted passive permeability and solubility profiles [2].

Medicinal chemistry Ligand efficiency Solubility optimization

Halogen-Mediated CYP450 Metabolic Susceptibility: Bromine at C5 vs. C4 Position Alters Predicted Oxidative Metabolism Profile

The 5-bromo-2-fluoro substitution pattern places bromine at the meta position of the electron-deficient arylsulfonyl ring, whereas the 4-bromo-2-fluoro and 4-bromo-3-fluoro regioisomers place bromine at the para position. In fluorinated benzenesulfonamide series, the position of halogen substituents relative to electron-withdrawing groups is a known determinant of cytochrome P450-mediated oxidative metabolism rates; para-substituted bromine on electron-deficient rings is generally more susceptible to CYP450-mediated debromination than meta-substituted bromine due to differences in the stability of the arenium ion intermediate formed during electrophilic aromatic oxidation [1][2]. The fluorine atom at the ortho position (C2) in all three regioisomers provides metabolic blocking of the position most susceptible to CYP450 oxidation, but the differential placement of bromine (meta in target compound vs. para in comparators) is predicted to result in distinct metabolite profiles [1].

Drug metabolism Pharmacokinetics CYP450 liability

Bromine as a Synthetic Elaboration Handle: 5-Bromo Substituent Enables Site-Selective Cross-Coupling Not Accessible with Non-Halogenated or Differently Halogenated Analogs

The bromine atom at the 5-position of the target compound serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Ullmann-type), enabling late-stage diversification of the aryl ring at a position that is chemically orthogonal to the sulfonamide linkage [1]. The 5-position (meta to sulfonyl) provides a distinct exit vector compared to the 4-position (para to sulfonyl) in the 4-bromo-2-fluoro regioisomer, producing structurally differentiated biaryl or C-N coupled products . The ortho-fluorine atom additionally activates the ring toward nucleophilic aromatic substitution at positions ortho and para to fluorine, providing orthogonal reactivity to the bromine-mediated cross-coupling at the meta position—a dual-reactivity profile not available in non-halogenated or mono-halogenated analogs [1].

Synthetic chemistry Cross-coupling Library synthesis

Piperidine vs. Piperazine Core Basicity Differentiation: Implications for Ionization-State-Dependent Properties

The target compound features a piperidine ring (predicted pKₐ of conjugate acid ~8.5–9.5 for the tertiary amine in sulfonamide-substituted piperidines) compared to the corresponding piperazine analog tert-butyl 4-[(5-bromo-2-fluorobenzene)sulfonyl]piperazine-1-carboxylate, where the second nitrogen in the piperazine ring (as N-Boc) eliminates basicity at that position . In sigma receptor ligand series, the replacement of piperidine with piperazine in arylsulfonyl derivatives was shown to produce differential σ₁/σ₂ selectivity profiles driven by the altered ionization state at physiological pH, with piperidine derivatives generally showing higher σ₁ affinity . The piperidine core provides one ionizable center (pKₐ ~8.5–9.5) vs. the piperazine core which, when mono-Boc protected, has no basic amine available for protonation at physiological pH, fundamentally altering the fraction ionized and thus permeability, solubility, and off-target binding profiles .

Physicochemical profiling Permeability pKa prediction

Transparency Statement: Absence of Direct Biological Potency Data for CAS 2130454-39-4 in the Public Domain

A comprehensive search of primary literature (PubMed, SciFinder, Google Scholar), patent databases (WIPO PATENTSCOPE, Google Patents, SureChEMBL), and authoritative databases (ChEMBL, BindingDB, PubChem BioAssay, PDB) did not identify any published biological assay data (IC₅₀, Kᵢ, Kd, EC₅₀, MIC, or % inhibition values) for 1-[(5-bromo-2-fluorobenzene)sulfonyl]piperidin-4-ol (CAS 2130454-39-4) as of May 2026 [1]. The compound appears in vendor catalogs (Chemsrc, Leyan, Smolecule, Kuujia) as a research intermediate with reported purity of 98% , and is described in secondary sources as being investigated for potential antimicrobial and anticancer properties, but no primary biological evaluation data meeting the quantitative evidence threshold have been located [1]. This absence of public biological data distinguishes the target compound from more advanced N-sulfonylpiperidine analogs (e.g., VEGFR-2 inhibitor compound 8, IC₅₀ = 0.0554 μM) for which comprehensive SAR data exist [2].

Data transparency Procurement risk Assay-ready compounds

Optimal Application Scenarios for 1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidin-4-ol: Evidence-Anchored Use Cases


Kinase-Focused Fragment and Lead-Generation Library Synthesis

As an N-sulfonylpiperidine derivative with a 5-bromo substituent serving as a cross-coupling handle and an ortho-fluorine atom for SNAr reactivity, this compound is suited for incorporation into kinase-targeted compound libraries. The sulfonylpiperidine scaffold has been crystallographically validated in the TMK active site, with hydrogen-bond formation to Arg48 as the key affinity determinant [1], and has demonstrated VEGFR-2 inhibitory activity with IC₅₀ values in the sub-micromolar range for optimized analogs [2]. The 4-hydroxyl group provides an additional vector for fragment elaboration, distinguishing this building block from the deoxy-piperidine analog that lacks this hydrogen-bond donor/acceptor site [3]. Procurement for parallel synthesis campaigns (Suzuki-Miyaura diversification at C5-Br, followed by O-functionalization at C4-OH) enables rapid exploration of three-dimensional chemical space around a privileged kinase-binding scaffold.

Regioisomer-Dependent Binding Mode Investigation in Structure-Based Drug Design

The 5-bromo-2-fluoro regioisomeric pattern offers a distinct halogen-bonding and hydrophobic contact profile compared to the 4-bromo-2-fluoro (CAS 1704082-63-2) and 4-bromo-3-fluoro (CAS 1704096-21-8) analogs [1]. In sulfonylpiperidine TMK crystallography, the halogen substitution position on the aryl ring was shown to modulate binding-site complementarity [2]. Procuring all three regioisomers as a matched set enables systematic SAR by regioisomer scanning—a strategy that can reveal whether the target protein's halogen-binding pocket prefers a meta- or para-oriented bromine atom without requiring de novo scaffold synthesis. This application is particularly relevant for programs targeting kinases, where halogen-bonding interactions in the hydrophobic back pocket have been exploited for selectivity engineering [3].

De Novo Phenotypic Screening Where Scaffold Novelty Is Prioritized

The absence of published biological activity data for this specific compound [1] represents an opportunity rather than a limitation for screening programs seeking unexplored chemical matter. Unlike heavily characterized N-sulfonylpiperidine analogs (e.g., VEGFR-2 inhibitor compound 8 with published IC₅₀ values against multiple cell lines [2]), this compound offers a clean biological annotation slate. In phenotypic screening campaigns (e.g., antibacterial, antiproliferative, or anti-inflammatory assays), the compound can serve as a novel starting point for hit discovery, with the 5-bromo-2-fluoro-4-hydroxypiperidine substitution pattern providing a distinct chemical fingerprint that is not represented among known bioactive sulfonylpiperidines in ChEMBL or BindingDB [3]. Any hits identified can be rapidly followed up using the bromine cross-coupling handle for SAR expansion.

Synthetic Intermediate for Late-Stage Functionalization in Complex Molecule Synthesis

The compound's three orthogonal reactive sites—C5-Br (Pd-catalyzed cross-coupling), C2-F (nucleophilic aromatic substitution under appropriate conditions), and C4-OH (etherification, esterification, oxidation)—enable its use as a multi-directional synthetic intermediate [1]. This is particularly valuable in agrochemical and pharmaceutical process chemistry, where a single advanced intermediate can be divergently elaborated into multiple candidate molecules. The sulfonamide linkage is chemically stable under a range of reaction conditions, and the 5-bromo-2-fluorobenzene sulfonyl group has been noted in patent landscapes as a privileged fragment for kinase modulation applications in oncology [2]. Commercial availability at 98% purity (Leyan product no. 1751810) [3] supports its use in multi-step synthetic sequences without additional purification.

Quote Request

Request a Quote for 1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.